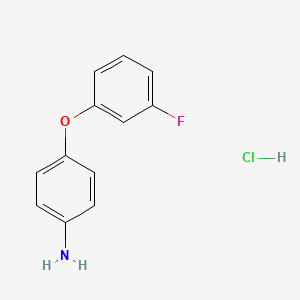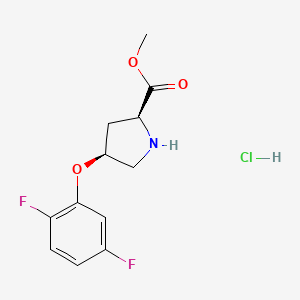
Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Descripción general
Descripción
Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride (MDF-PCH) is an organic compound commonly used in the laboratory for a variety of purposes. MDF-PCH is a white crystalline powder with a melting point of 145-150°C. It is a derivative of phenoxyacetic acid and is used in the synthesis of a variety of compounds, including pharmaceuticals. The compound has been studied extensively in recent years due to its potential applications in the medical and scientific fields.
Aplicaciones Científicas De Investigación
Cognitive Enhancement and Anxiolytic Activity
- A study on ABT-089, a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor ligands, which is structurally related to Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride, shows positive effects in rodent and primate models of cognitive enhancement. It also demonstrates anxiolytic activity and a reduced propensity to activate peripheral ganglionic type receptors, making it an attractive candidate for the treatment of cognitive disorders (Lin et al., 1997).
Asymmetric Hydroformylation and Hydrogenation Reactions
- Research involving platinum and rhodium complexes with chiral ligands structurally similar to Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride has been conducted. These studies focus on asymmetric hydroformylation of olefins and efficient asymmetric hydrogenation of itaconic acid derivatives, important for the synthesis of complex molecules in medicinal chemistry (Stille et al., 1991; Inoguchi et al., 1989).
Maillard Reaction Studies
- The Maillard reaction, a chemical reaction between amino acids and reducing sugars, was studied using compounds structurally related to Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride. These studies help in understanding the formation of melanoidin, a type of polymer, which is significant in food chemistry (Tressl et al., 1998).
Synthesis of Chiral Pyrrolidine Derivatives
- Research into the synthesis of chiral pyrrolidine derivatives, similar in structure to Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride, has been conducted. These derivatives are important for the development of pharmaceuticals and agrochemicals due to their potential biological activities (Wang et al., 2001; Ashimori et al., 1991).
Application in Photocatalysis
- Studies involving the photocatalytic methylation and methoxylation of compounds similar to Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride provide insights into advanced organic synthesis techniques, which are crucial for the development of new materials and chemicals (Sugiyama et al., 1981).
Antiviral and Antimicrobial Research
- Compounds structurally related to Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride have been explored for their potential antiviral and antimicrobial activities, demonstrating the versatility of such compounds in the development of new therapeutic agents (Wang et al., 2001; Al-Omar et al., 2010).
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(2,5-difluorophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3.ClH/c1-17-12(16)10-5-8(6-15-10)18-11-4-7(13)2-3-9(11)14;/h2-4,8,10,15H,5-6H2,1H3;1H/t8-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKODVQDYEGNKAA-GNAZCLTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid](/img/structure/B1391198.png)
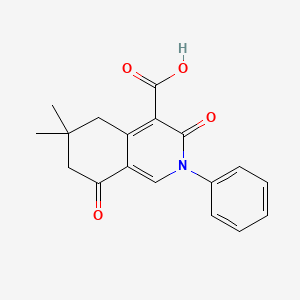
![Tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391201.png)
![Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391202.png)
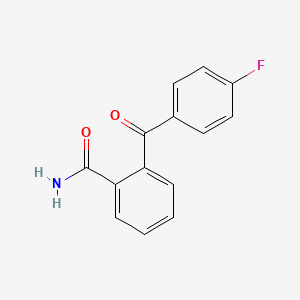
![Tert-butyl 2-(4-tert-butylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391204.png)
![tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate](/img/structure/B1391205.png)
![Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391207.png)
![2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine hydrochloride](/img/structure/B1391209.png)
![{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid](/img/structure/B1391211.png)
![(4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid](/img/structure/B1391212.png)
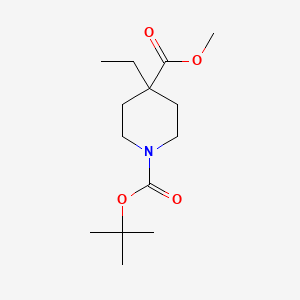
![1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1391215.png)
